6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMYDHZFIHOKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological and therapeutic activities.[1][2] These nitrogen-containing heterocycles are integral to numerous natural products and synthetic drugs, demonstrating properties that range from antimicrobial and antitumor to anti-inflammatory and muscle relaxant effects.[2][3] The specific compound, this compound, is a valuable synthetic intermediate. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position imparts unique electronic properties and metabolic stability, making it a crucial building block for the development of novel therapeutic agents, such as orally active inhibitors of AP-1 and NF-κB mediated transcriptional activation.[4]

This guide provides a detailed examination of a primary synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers and professionals in drug development.

Core Synthesis Pathway: Cyclocondensation Approach

The most common and efficient route for the synthesis of 4(3H)-quinazolinones involves the cyclocondensation of an anthranilic acid derivative.[5][6] For the target molecule, this pathway utilizes 2-amino-5-chlorobenzoic acid as the foundational building block, which undergoes acylation and subsequent cyclization.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: 2-amino-5-chlorobenzoic acid and a reagent capable of introducing the trifluoromethylated acyl group.

References

- 1. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]

- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] This privileged structure, a fusion of benzene and pyrimidine rings, is present in numerous natural products and synthetic molecules, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Within this important class of compounds, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one stands out as a molecule of significant interest.

The strategic placement of a chloro (–Cl) group at the 6-position and a trifluoromethyl (–CF₃) group at the 2-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of both substituents can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile. This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound, offering critical data and experimental insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental characteristics is paramount for rationally designing new therapeutic agents and advancing them from the laboratory to clinical applications.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and biological research. The following section details the key identifiers for this compound.

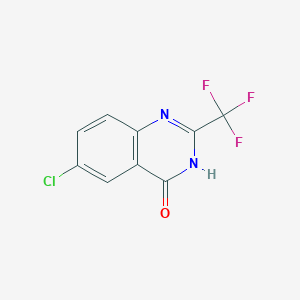

Molecular Structure

The two-dimensional structure of the molecule is depicted below, illustrating the arrangement of the quinazolinone core and its substituents.

Caption: 2D Structure of this compound.

Key Identifiers

A consolidated table of essential identifiers for unambiguous compound recognition is provided below.

| Identifier | Value | Source |

| CAS Number | 35982-55-9 | [3][4][5] |

| Molecular Formula | C₉H₄ClF₃N₂O | [4][5] |

| IUPAC Name | This compound | N/A |

| Molecular Weight | 248.59 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)(F)F | N/A |

| InChI | InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | N/A |

| InChIKey | VNZVVFAGJELHDC-UHFFFAOYSA-N | N/A |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters directly influence its solubility, permeability, metabolic stability, and ultimately, its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key experimental and predicted physicochemical properties of this compound.

| Property | Value | Significance in Drug Discovery |

| Melting Point | Not available | Indicates purity and lattice energy. Higher melting points can correlate with lower solubility. |

| Boiling Point | Not available | Relevant for purification and stability at high temperatures. |

| Calculated LogP | 2.45 | A measure of lipophilicity. This value suggests moderate lipid solubility, which is often favorable for cell membrane permeability. |

| pKa (Predicted) | 6.84 (acidic) | The N-H proton is weakly acidic. pKa influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| Aqueous Solubility | Low (predicted) | Directly impacts bioavailability. Poor solubility is a common challenge in drug development that often requires formulation strategies to overcome. |

| Polar Surface Area | 56.9 Ų | Influences membrane permeability and interactions with polar residues in protein targets. Values under 140 Ų are generally associated with good cell penetration. |

Note: Some values are based on computational predictions and should be confirmed experimentally.

Interpretation of Properties

-

Lipophilicity (LogP): The predicted LogP of 2.45 indicates that the molecule has a balanced character between hydrophilicity and lipophilicity. This is often a desirable trait in drug candidates, as it allows for sufficient aqueous solubility to be present in physiological fluids while also being lipid-soluble enough to cross cellular membranes. The presence of the trifluoromethyl group significantly increases lipophilicity compared to a methyl group.

-

Acidity (pKa): The predicted acidic pKa of 6.84 is attributed to the N-H proton at the 3-position. This value is close to physiological pH (7.4), implying that a significant fraction of the molecule will exist in its deprotonated (anionic) form in the bloodstream. This ionization can enhance aqueous solubility but may decrease membrane permeability.

-

Solubility: While experimental data is limited, the relatively high lipophilicity and planar structure suggest that the aqueous solubility is likely to be low. For oral drug delivery, this is a critical parameter that must be addressed, potentially through salt formation or advanced formulation techniques.

Spectroscopic and Analytical Characterization

The unambiguous structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. As a Senior Application Scientist, my experience underscores that a multi-faceted analytical approach is non-negotiable for ensuring data integrity.

Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton around 12-13 ppm. The aromatic region (7.5-8.5 ppm) should display signals corresponding to the three protons on the chlorinated benzene ring, with coupling patterns dictated by their positions relative to each other and the chloro substituent.[6]

-

¹³C NMR (Carbon NMR): The spectrum will feature a characteristic signal for the carbonyl carbon (C=O) around 160-165 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Other aromatic carbons will resonate in the 120-150 ppm range.

-

¹⁹F NMR (Fluorine NMR): This technique is highly specific for fluorine-containing compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the –CF₃ group.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would include a strong absorption for the C=O stretch (amide I band) around 1680-1660 cm⁻¹, an N-H stretching band around 3200 cm⁻¹, and characteristic absorptions for C-Cl and C-F bonds in the fingerprint region.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a definitive signature for the presence of a single chlorine atom.

Analytical Workflow for Quality Control

A robust quality control (QC) workflow is essential to validate the identity, purity, and stability of the compound.

Caption: A typical analytical workflow for the quality control of a synthesized compound.

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are critical. The following provides step-by-step methodologies for key analytical procedures.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The choice of a C18 column is based on the compound's moderate lipophilicity. The acidic mobile phase (using formic acid) is crucial to protonate any residual silanol groups on the column, which prevents peak tailing of the basic quinazolinone nitrogen, thereby ensuring sharp, symmetrical peaks for accurate quantification.[7]

-

Instrumentation: HPLC system with UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive structural information by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The use of TMS as an internal standard provides a reliable reference point (0 ppm) for accurate chemical shift determination.[6]

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance).

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Synthesis and Applications in Drug Discovery

Synthetic Context

The synthesis of this compound typically starts from the corresponding anthranilic acid derivative, 2-amino-5-chlorobenzoic acid.[2] A common synthetic route involves a cyclocondensation reaction. This knowledge is crucial for chemists as it informs potential impurity profiles that may arise from starting materials or side reactions.

Caption: A generalized synthetic pathway to the target compound.

Significance in Drug Discovery

The quinazolinone core is a "privileged scaffold" because it can interact with a wide variety of biological targets. The specific substitutions on this compound make it a particularly attractive starting point for drug design:

-

Anticancer Activity: Many quinazolinone derivatives are known to inhibit tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. The physicochemical properties of this compound make it a suitable candidate for developing such inhibitors.[2][8]

-

Antibacterial and Antifungal Potential: The scaffold has been explored for developing novel antimicrobial agents. The trifluoromethyl group can enhance metabolic stability and cell penetration, potentially leading to more effective drugs against resistant strains.[9]

-

CNS Applications: The moderate lipophilicity suggests that derivatives could be designed to cross the blood-brain barrier, opening possibilities for treating central nervous system disorders.

The physicochemical properties detailed in this guide—solubility, lipophilicity, and pKa—are the fundamental parameters that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any potential drug candidate derived from this scaffold. A thorough understanding of these properties allows for a more rational, data-driven approach to drug design, ultimately increasing the probability of success in developing new and effective medicines.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. parchem.com [parchem.com]

- 5. CAS: 35982-55-9 | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. arabjchem.org [arabjchem.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Core Compound Identification and Structure

IUPAC Name: this compound

The structure of this compound is characterized by a quinazolinone core. This bicyclic system consists of a pyrimidine ring fused to a benzene ring. Key substitutions on this scaffold include a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position. The "(3H)" designation indicates the location of the hydrogen atom on the nitrogen at the 3-position of the quinazolinone ring.

Chemical Structure:

Synthesis and Physicochemical Properties

The synthesis of this compound typically proceeds from readily available starting materials, primarily substituted anthranilic acids. A common synthetic route involves the condensation of 2-amino-5-chlorobenzoic acid with a reagent that provides the trifluoromethyl-containing carbon atom at the 2-position.

General Synthetic Approach:

A plausible synthetic pathway would involve the reaction of 2-amino-5-chlorobenzoic acid with trifluoroacetic anhydride or a similar activated trifluoroacetylating agent. This would be followed by cyclization, likely under thermal or acid-catalyzed conditions, to yield the final quinazolinone product.

Physicochemical Properties:

Specific experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from related compounds, the following properties can be inferred:

| Property | Predicted/Inferred Value |

| Molecular Formula | C9H4ClF3N2O |

| Molecular Weight | 248.59 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Melting Point | Expected to be a high-melting solid, characteristic of rigid heterocyclic structures. |

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3]

Anticancer Potential

A significant body of research has focused on quinazolinone derivatives as inhibitors of key signaling pathways in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

While direct experimental evidence for the EGFR inhibitory activity of this compound is not available in the provided search results, numerous studies on structurally related compounds strongly suggest this as a probable mechanism of action. For instance, various 4-anilinoquinazoline derivatives have shown potent EGFR inhibition.[6][7] The core quinazolinone structure is known to bind to the ATP-binding site of the EGFR kinase domain.[7]

The cytotoxic effects of various quinazolinone derivatives have been evaluated against a range of cancer cell lines. For example, novel quinazolinone derivatives have shown cytotoxic activity against human colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines.[8][9][10]

Antimicrobial Activity

In addition to their anticancer properties, quinazolinone derivatives have emerged as promising antimicrobial agents.[11][12] The increasing prevalence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Quinazolinones have shown activity against both Gram-positive and Gram-negative bacteria.[11][13]

The mechanism of antibacterial action for quinazolinones is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[14]

Studies on various quinazolinone derivatives have demonstrated their efficacy against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[11] The introduction of different substituents on the quinazolinone ring has been shown to modulate the antimicrobial spectrum and potency.[15]

Experimental Protocols and Methodologies

The following sections outline general experimental protocols that are commonly employed in the synthesis and biological evaluation of quinazolinone derivatives.

General Synthesis of Quinazolin-4(3H)-ones

This protocol is a generalized procedure based on the Niementowski quinazoline synthesis.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Trifluoroacetic anhydride or a suitable equivalent

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Glacial acetic acid (optional, as catalyst)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid and a molar excess of the trifluoroacetylating agent in a high-boiling point solvent.

-

Heat the reaction mixture to a temperature sufficient to effect cyclization (typically 150-250 °C), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

-

Melting Point Analysis: To assess the purity of the compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to a specific McFarland standard)

-

Positive control (a known antibiotic) and negative control (broth only)

Procedure:

-

Prepare serial twofold dilutions of the test compound in the bacterial growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Logical and Experimental Workflows

The development and evaluation of novel quinazolinone-based therapeutic agents typically follow a structured workflow.

Drug Discovery and Development Workflow

Caption: A generalized workflow for the discovery and development of quinazolinone-based therapeutic agents.

Conclusion and Future Directions

This compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of the electron-withdrawing chlorine and trifluoromethyl groups is likely to influence its electronic properties and binding interactions with biological targets. Based on the extensive research on the quinazolinone class of compounds, this molecule holds significant promise for further investigation as a potential anticancer and antimicrobial agent.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound to ensure its availability for further studies.

-

Conducting comprehensive biological evaluations to determine its specific anticancer and antimicrobial activities and to elucidate its mechanism of action.

-

Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to identify compounds with enhanced potency and selectivity.

-

Utilizing computational modeling and in silico screening to guide the design of next-generation quinazolinone-based drugs.

The exploration of this and related quinazolinone derivatives will undoubtedly contribute to the development of new and effective treatments for cancer and infectious diseases.

References

- 1. cbijournal.com [cbijournal.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Antibacterial Effects of Quinazolin-4(3 H)-One Functionalized-Conjugated Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis, characterization and antimicrobial activity of new quinazolin- 4(3H)-one schiff base derivatives | Semantic Scholar [semanticscholar.org]

- 15. mediresonline.org [mediresonline.org]

The Ascendance of a Privileged Scaffold: A Technical Chronicle of Trifluoromethylated Quinazolinones

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group has further propelled this scaffold to the forefront of drug discovery, bestowing enhanced potency, metabolic stability, and bioavailability upon a multitude of drug candidates. This technical guide delves into the discovery and historical development of trifluoromethylated quinazolinones, charting a course from their synthetic origins to their contemporary significance in the pharmaceutical landscape.

The Genesis of a Powerful Partnership: Quinazolinones and the Trifluoromethyl Group

The story of trifluoromethylated quinazolinones is a tale of two convergent paths: the establishment of the quinazolinone scaffold and the rise of fluorine in medicinal chemistry.

The quinazolinone ring system was first synthesized in the late 19th century. The classical Niementowski quinazolinone synthesis , first described by Stefan Niementowski in 1895, involves the thermal condensation of an anthranilic acid with an amide to form the 4(3H)-quinazolinone core. This robust and versatile reaction laid the groundwork for the exploration of a vast chemical space around the quinazolinone nucleus.

The introduction of fluorine into bioactive molecules began in earnest in the mid-20th century.[1] Chemists and pharmacologists recognized that the unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—could be strategically employed to enhance the drug-like properties of organic compounds.[2][3] The -CF3 group often serves as a bioisostere for a methyl or chloro group, yet it can dramatically alter a molecule's electronic and pharmacokinetic profile.[4]

The confluence of these two fields—the well-established chemistry of quinazolinones and the emerging appreciation for the power of the trifluoromethyl group—set the stage for the development of a new class of potent therapeutic candidates.

Early Pioneers: The Emergence of Trifluoromethylated Quinazolinones in the 1970s

While the precise date of the very first synthesis of a trifluoromethylated quinazolinone remains elusive in readily available academic literature, patent filings from the early 1970s provide the earliest concrete evidence of their existence and perceived utility. A British patent filed in 1971 describes the preparation of 2,3-dihydro-4(1H)-quinazolinones bearing a trifluoromethyl substituent on the benzene ring.[2] This early work suggests that researchers were already exploring the impact of this powerful functional group on the quinazolinone scaffold, likely motivated by the burgeoning interest in fluorinated pharmaceuticals.

A subsequent patent from 1982 further details trifluoromethyl-substituted tricyclic quinazolinones, indicating a growing interest and investment in this chemical class for potential therapeutic applications.[5] These early forays, though not extensively detailed in peer-reviewed journals of the time, mark the quiet genesis of a field that would later blossom.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The journey of synthesizing trifluoromethylated quinazolinones has mirrored the broader advancements in synthetic organic chemistry, moving from harsh, high-temperature classical methods to more efficient and elegant modern strategies.

Foundational Synthetic Strategies

The earliest approaches to trifluoromethylated quinazolinones likely relied on modifications of established methods for quinazolinone synthesis. The general strategy involved utilizing a starting material already bearing the trifluoromethyl group.

Key Early Synthetic Approach:

A common early pathway involves the reaction of a trifluoromethyl-substituted anthranilic acid or its derivatives. For instance, the condensation of a trifluoromethyl-substituted 2-aminobenzamide with an appropriate aldehyde or orthoester would yield the desired trifluoromethylated quinazolinone. Another classical approach involves the use of a trifluoromethyl-substituted isatoic anhydride, which upon reaction with an amine and a one-carbon source, cyclizes to form the quinazolinone ring.

Experimental Protocol: A Classical Approach - Synthesis of 2-Aryl-6-(trifluoromethyl)quinazolin-4(3H)-one

-

Step 1: Synthesis of N-Acyl-2-amino-5-(trifluoromethyl)benzoic Acid.

-

To a solution of 2-amino-5-(trifluoromethyl)benzoic acid in pyridine, add the desired acyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into ice-water and acidify with concentrated HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain the N-acyl intermediate.

-

-

Step 2: Cyclization to the Quinazolinone.

-

Heat the N-acyl-2-amino-5-(trifluoromethyl)benzoic acid with an excess of formamide at 150-160 °C for 4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the final product.

-

The Advent of Modern Synthetic Methodologies

The late 20th and early 21st centuries witnessed a surge in the development of more efficient and versatile methods for constructing trifluoromethylated quinazolinones. A significant breakthrough was the use of trifluoroacetic acid (TFA) as a direct and readily available source of the trifluoromethyl group.[1][6][7]

One-Pot Synthesis Using Trifluoroacetic Acid:

Recent methodologies have focused on one-pot procedures that combine the formation of the trifluoromethyl-containing building block and the subsequent cyclization. For example, the condensation of an anthranilic acid, an amine, and trifluoroacetic acid in the presence of a coupling agent like propylphosphonic anhydride (T3P) provides a direct and high-yielding route to 2-trifluoromethylquinazolin-4(3H)-ones.[1][6][7] This approach avoids the need to pre-synthesize trifluoromethylated starting materials, streamlining the synthetic process considerably.

Experimental Protocol: Modern One-Pot Synthesis of a 2-(Trifluoromethyl)quinazolin-4(3H)-one [1][6][7]

-

Reaction Setup: To a solution of an anthranilic acid in a suitable solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid and a dehydrating coupling agent (e.g., T3P®).

-

Amide Formation: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time to form the trifluoroacetylated intermediate.

-

Cyclization: Add the desired amine to the reaction mixture and continue heating until the cyclization to the quinazolinone is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The evolution of these synthetic methods has been instrumental in enabling the rapid and diverse synthesis of libraries of trifluoromethylated quinazolinones for biological screening.

Structure-Activity Relationship (SAR) and Biological Impact

The incorporation of the trifluoromethyl group into the quinazolinone scaffold has a profound impact on its biological activity. The electron-withdrawing nature of the -CF3 group can modulate the acidity of N-H protons, influencing hydrogen bonding interactions with biological targets. Its lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.

Quantitative SAR Insights:

| Position of -CF3 | General Impact on Biological Activity | Key Observations |

| C2-position | Often enhances potency and metabolic stability. | The -CF3 group at this position can act as a metabolically stable surrogate for other small alkyl or aryl groups. It can also influence the electronics of the pyrimidine ring, affecting interactions with target proteins. |

| Benzene Ring (e.g., C6, C7) | Modulates lipophilicity and can influence selectivity. | Substitution on the benzene ring with a -CF3 group can fine-tune the overall physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. |

Early and contemporary SAR studies have consistently demonstrated the benefits of the trifluoromethyl group in various therapeutic areas, including:

-

Anticancer Agents: Many trifluoromethylated quinazolinones have been investigated as potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). The -CF3 group can enhance binding affinity to the ATP-binding pocket of these enzymes.

-

Antimicrobial Agents: The lipophilic nature of the trifluoromethyl group can improve the penetration of quinazolinone-based compounds into bacterial cells, leading to enhanced antimicrobial activity.[8]

-

Antimalarial Agents: Recent studies have identified trifluoromethylated quinazolinone derivatives as promising antimalarial candidates.[4]

Visualizing the Synthetic Evolution

The progression from classical to modern synthetic approaches for trifluoromethylated quinazolinones can be visualized as a move towards greater efficiency and atom economy.

Caption: Evolution from multi-step classical synthesis to streamlined one-pot methodologies.

Future Directions and Conclusion

The discovery and development of trifluoromethylated quinazolinones represent a significant chapter in the history of medicinal chemistry. From their early conceptualization, evidenced by patent literature in the 1970s, to the sophisticated synthetic methods available today, this class of compounds has continually demonstrated its therapeutic potential. The strategic incorporation of the trifluoromethyl group has proven to be a powerful tool for optimizing the pharmacological properties of the versatile quinazolinone scaffold.

Future research will undoubtedly continue to explore novel synthetic routes to access increasingly complex trifluoromethylated quinazolinone derivatives. A deeper understanding of their interactions with a wider range of biological targets will likely lead to the discovery of new therapeutic applications. The enduring legacy of this powerful chemical partnership ensures that trifluoromethylated quinazolinones will remain a cornerstone of drug discovery efforts for the foreseeable future.

References

- 1. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]

- 2. GB1287231A - 2,3-dihydro-4(1h)-quinazolinones - Google Patents [patents.google.com]

- 3. CN105017259B - Quinazol derivative containing trifluoromethyl and its preparation method and application - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PH17745A - Trifluoromethyl substituted tricyclic quinazolinones - Google Patents [patents.google.com]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

Spectroscopic Elucidation of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a practical resource, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility in your own research endeavors.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom on the benzene ring and a trifluoromethyl group on the pyrimidinone ring, is expected to significantly influence its physicochemical and pharmacological properties. Accurate and thorough spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its structure-activity relationships (SAR) in drug development programs.

This guide will provide a detailed examination of the key spectroscopic data that define the molecular architecture of this compound.

Molecular Structure and Physicochemical Properties

The structural representation and key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₄ClF₃N₂O | [3][4] |

| Molecular Weight | 248.59 g/mol | [3][4] |

| CAS Number | 35982-55-9 | [3][4][5][6][7] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available |

// Define nodes for the atoms N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; Cl1 [label="Cl"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1 [label="H"];

// Define positions for the atoms N1 [pos="0,1.5!"]; C1 [pos="-1.2,0.75!"]; C2 [pos="-1.2,-0.75!"]; N2 [pos="0,-1.5!"]; C3 [pos="1.2,-0.75!"]; C4 [pos="1.2,0.75!"]; C5 [pos="-2.4,1.5!"]; C6 [pos="-3.6,0.75!"]; C7 [pos="-3.6,-0.75!"]; C8 [pos="-2.4,-1.5!"]; O1 [pos="2.2,1.5!"]; C9 [pos="2.4,-1.5!"]; F1 [pos="2.4,-2.7!"]; F2 [pos="3.3,-1!"]; F3 [pos="3.3,-2!"]; Cl1 [pos="-4.8,1.5!"]; H1 [pos="0, -2.5!"];

// Define edges for the bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C2; C4 -- O1 [style=double]; C3 -- C9; C9 -- F1; C9 -- F2; C9 -- F3; C6 -- Cl1; N2 -- H1; } Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring system.

-

Aromatic Protons (3H): The three protons on the chlorinated benzene ring will exhibit characteristic splitting patterns.

-

H-5: This proton is ortho to the carbonyl group and is expected to be the most deshielded, appearing as a doublet.

-

H-7: This proton is meta to the chlorine atom and para to the carbonyl group, likely appearing as a doublet of doublets.

-

H-8: This proton is ortho to the chlorine atom and will likely appear as a doublet.

-

-

N-H Proton (1H): The proton on the nitrogen at position 3 is expected to be a broad singlet, and its chemical shift can be concentration-dependent. This proton is also exchangeable with D₂O.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.2 | d | ~2.0 |

| H-7 | 7.8 - 7.9 | dd | ~8.5, ~2.0 |

| H-8 | 7.6 - 7.7 | d | ~8.5 |

| N-H | 12.0 - 13.0 | br s | - |

Note: Predicted values are based on the analysis of similar quinazolinone derivatives and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The carbonyl carbon at position 4 will be significantly deshielded, appearing at a high chemical shift.

-

Aromatic and Heterocyclic Carbons: The remaining carbons of the quinazolinone ring system will appear in the aromatic region. The carbon attached to the trifluoromethyl group (C-2) will show a characteristic quartet due to coupling with the three fluorine atoms. The carbon attached to the chlorine atom (C-6) will also have a distinct chemical shift.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 (q, ¹JCF ≈ 35 Hz) |

| C-4 | ~162 |

| C-4a | ~122 |

| C-5 | ~128 |

| C-6 | ~132 |

| C-7 | ~135 |

| C-8 | ~118 |

| C-8a | ~148 |

| -CF₃ | ~120 (q, ¹JCF ≈ 270 Hz) |

Note: Predicted values are based on the analysis of similar quinazolinone derivatives and general principles of NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton broadband decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, N-H bond, and the aromatic system.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1700 - 1660 | Strong |

| C=N Stretch | 1620 - 1580 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-F Stretch | 1300 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 248 for ³⁵Cl and m/z 250 for ³⁷Cl, with an approximate 3:1 ratio).

-

Key Fragment Ions:

-

Loss of a fluorine atom (-F): [M-19]⁺

-

Loss of the trifluoromethyl group (-CF₃): [M-69]⁺

-

Loss of carbon monoxide (-CO): [M-28]⁺

-

Retro-Diels-Alder (RDA) fragmentation of the quinazolinone ring is also a common pathway for this class of compounds.

-

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

-

Calculated m/z for C₉H₄³⁵ClF₃N₂O [M+H]⁺: 249.0042

-

Calculated m/z for C₉H₄³⁷ClF₃N₂O [M+H]⁺: 251.0013

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.

-

Data Acquisition:

-

Optimize the instrument parameters (e.g., ionization voltage, source temperature) for the compound.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the distinct molecular ion and fragmentation patterns in the mass spectrum collectively serve as a reliable fingerprint for this compound. The protocols and interpretive guidance provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently characterize this and related quinazolinone derivatives, thereby facilitating the advancement of their scientific investigations.

References

- 1. Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound(35982-55-9) 1H NMR [m.chemicalbook.com]

- 4. This compound | 35982-55-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. parchem.com [parchem.com]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Abstract

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and ultimate clinical efficacy.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust, step-by-step protocols for its empirical determination in various solvents, and discuss the implications of these findings for preclinical and formulation development. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is largely dependent on its ability to dissolve in the physiological fluids of the gastrointestinal tract.[4][5] this compound, a member of the quinazolinone class of compounds, is predicted to be a crystalline solid with low aqueous solubility based on its chemical structure—a fused heterocyclic ring system with hydrophobic chloro and trifluoromethyl substituents.

Understanding the solubility of this compound in a variety of solvents, from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation, is therefore of paramount importance. This knowledge informs critical decisions throughout the drug development pipeline, including:

-

Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic profiles.

-

Preclinical Development: Enabling the preparation of suitable formulations for in vitro and in vivo testing.

-

Formulation Science: Providing the foundational data for the development of a viable dosage form with adequate bioavailability.

This guide will equip the researcher with the necessary tools to systematically evaluate the solubility of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure. For a crystalline solid like this compound, the dissolution process can be conceptualized as two competing processes: the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy).

Several key factors influence the solubility of this compound:

-

Physicochemical Properties of the Solute:

-

pKa: The quinazolinone scaffold possesses both acidic and basic functionalities. The predicted pKa of -4.66 suggests it is a very weak base. Its solubility will therefore be pH-dependent, with increased solubility expected at lower pH values where the molecule can be protonated.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the chloro and trifluoromethyl groups suggests a relatively high LogP, indicating a preference for non-polar environments and consequently, lower aqueous solubility.

-

Crystal Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Polymorphs can exhibit different lattice energies and, therefore, different solubilities.

-

-

Properties of the Solvent:

-

Polarity: "Like dissolves like" is a fundamental principle of solubility. Polar solvents will better solvate polar solutes, and non-polar solvents will better solvate non-polar solutes.

-

pH: For ionizable compounds, the pH of the solvent is a critical determinant of solubility.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with increasing temperature.

-

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a tiered screening process, starting with aqueous buffers and progressing to organic solvents.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

pH meter

Experimental Workflow

The following diagram illustrates a robust workflow for solubility determination.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[6]

-

Preparation: Prepare a series of vials containing a known volume (e.g., 1 mL) of each solvent to be tested.

-

Addition of Compound: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

-

Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection. A standard curve of known concentrations should be prepared to ensure accurate quantification.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Protocol 2: Kinetic Solubility Screening (High-Throughput Method)

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer and mix well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, we can predict its general solubility behavior based on its structure and the properties of similar quinazolinone derivatives.

Table 1: Template for Reporting the Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 25 | Experimental Value | Shake-Flask |

| Acetate Buffer (pH 4.5) | 25 | Experimental Value | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 25 | Experimental Value | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Value | Shake-Flask |

| Water | 25 | Experimental Value | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Shake-Flask |

| Ethanol | 25 | Experimental Value | Shake-Flask |

| Methanol | 25 | Experimental Value | Shake-Flask |

| Acetonitrile | 25 | Experimental Value | Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Shake-Flask |

Interpretation of Expected Results:

-

Aqueous Solubility: Due to its lipophilic nature, the aqueous solubility of this compound is expected to be low, likely falling into the "poorly soluble" or "very slightly soluble" categories of the Biopharmaceutics Classification System (BCS).[4] The solubility in acidic buffers (e.g., pH 1.2) may be slightly higher than in neutral or basic buffers due to the potential for protonation of the quinazolinone ring system.

-

Organic Solubility: The compound is anticipated to exhibit significantly higher solubility in polar aprotic solvents like DMSO and in polar protic solvents like ethanol and methanol. It is also likely to be soluble in chlorinated solvents such as dichloromethane.

Strategies for Solubility Enhancement

Should the experimental data confirm poor aqueous solubility, several formulation strategies can be employed to improve the bioavailability of this compound.[4]

Caption: Common strategies for enhancing the solubility of poorly soluble drug candidates.

Conclusion

The solubility of this compound is a critical parameter that will profoundly influence its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and, more importantly, has detailed robust experimental protocols for its accurate determination. By following the methodologies outlined herein, researchers can generate the high-quality data necessary to make informed decisions and to devise effective strategies for advancing this promising compound through the drug development process.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Unveiling the Therapeutic Potential of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet under-explored derivative, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. While direct studies on this molecule are limited, this paper synthesizes data from structurally related quinazolinone analogs to project its therapeutic promise. By examining the influence of the chloro and trifluoromethyl substituents, we will delve into its potential as an anticonvulsant, anti-inflammatory, analgesic, and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential mechanisms of action, proposed experimental workflows, and a foundation for future research and development.

Introduction: The Quinazolinone Core and the Significance of Substitution

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with diverse biological properties.[1][2][3][4] Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological effects, including but not limited to, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[1][4][5][6][7][8]

The subject of this guide, this compound, possesses two key substituents that are known to significantly influence biological activity:

-

A chloro group at the 6-position: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. In the context of quinazolinones, chloro-substitution has been associated with potent anticonvulsant and antitumor activities.[9][10]

-

A trifluoromethyl group at the 2-position: The trifluoromethyl group is a powerful bioisostere for a methyl group, offering increased metabolic stability and lipophilicity. Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, often leading to enhanced biological activity. Trifluoromethyl-containing quinazolines have shown promise as anti-inflammatory and anticancer agents.[11][12]

This guide will, therefore, extrapolate the potential of this compound based on the established activities of its chemical relatives.

Potential Biological Activities and Mechanisms of Action

Anticonvulsant Activity

The quinazolinone scaffold has a long-standing association with central nervous system (CNS) activity, with methaqualone being a well-known, albeit controversial, example.[13][14] Modern research continues to explore quinazolinone derivatives as safer and more effective anticonvulsant agents.[1][4][13][14]

Projected Mechanism of Action:

The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate GABAergic neurotransmission.[13] Specifically, they are hypothesized to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[13] Additionally, some quinazolinones may exert their effects by interacting with other targets, such as voltage-gated sodium channels or carbonic anhydrase II.[13][15] The presence of a chloro group on the quinazolinone ring has been shown to be favorable for anticonvulsant activity.[9]

Diagram: Proposed Anticonvulsant Mechanism

References

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. actascientific.com [actascientific.com]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. researchgate.net [researchgate.net]

Methodological & Application

using 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in anticancer research

An In-Depth Guide to the Application of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in Anticancer Research

Authored by: A Senior Application Scientist

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in numerous natural alkaloids and serves as the backbone for several drugs approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, including gefitinib, erlotinib, and lapatinib.[3][4] These agents primarily function by targeting key enzymes and proteins involved in cancer cell signaling, such as receptor tyrosine kinases.[5]

This guide focuses on a specific, promising derivative: This compound . The strategic placement of a chloro group at the 6-position and a trifluoromethyl group at the 2-position is a classic medicinal chemistry strategy intended to modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy and pharmacokinetic profile.[6] This document provides a comprehensive overview of its potential mechanisms of action and detailed protocols for its evaluation as an anticancer agent.

Compound Profile and Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound and handle it appropriately to ensure experimental reproducibility and safety.

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| CAS Number | 1159265-31-2 | [7] |

| Molecular Formula | C₁₅H₈ClF₃N₂O | [7] |

| Molecular Weight | 324.68 g/mol | [7] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in other organic solvents like methanol and ethanol; poorly soluble in water. | N/A |

Stock Solution Preparation: For in vitro cellular assays, a 10 mM stock solution is typically prepared by dissolving the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Plausible Mechanisms of Anticancer Action

Quinazolinone derivatives are known to exert their anticancer effects through multiple mechanisms.[1][6] Based on the extensive body of literature for this class of compounds, this compound is hypothesized to act by disrupting critical cellular processes essential for tumor growth and survival.

Inhibition of Pro-Survival Signaling Pathways

A primary mechanism for many quinazolinone-based anticancer agents is the inhibition of protein kinases that drive cell proliferation and survival.[5] Key pathways include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell growth, metabolism, and survival. Inhibition of PI3Kα, a key node in this pathway, can block downstream signaling, leading to decreased proliferation and apoptosis.[5][8]

-

Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression. Their inhibition can lead to failed cell division and subsequent apoptosis.[9]

-

EGFR Tyrosine Kinase: While many quinazolinones target the Epidermal Growth Factor Receptor (EGFR), the specific activity of this compound against EGFR would require experimental validation.[6]

Figure 1. Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Cell Cycle Arrest

By inhibiting key regulators of cell division, such as Aurora kinases or Cyclin-dependent kinases (CDKs), quinazolinone derivatives can halt the progression of the cell cycle.[6][10] This arrest, often occurring at the G2/M transition, prevents cancer cells from completing mitosis, which can be a direct trigger for apoptosis.[6][11]

Triggering of Apoptosis

Ultimately, effective anticancer agents induce programmed cell death, or apoptosis. This can be achieved through:

-

The Intrinsic (Mitochondrial) Pathway: Cellular stress from pathway inhibition or cell cycle arrest can lead to the release of cytochrome c from the mitochondria, activating a cascade of executioner caspases (e.g., caspase-3 and -9) that dismantle the cell.[12]

-

The Extrinsic Pathway: Some compounds may engage death receptors on the cell surface to initiate apoptosis.

The ability of quinazolinone compounds to induce apoptosis in tumor cells is a central focus in evaluating their therapeutic potential.[2]

Detailed Application Protocols

The following protocols provide a robust framework for the preclinical evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: This is the foundational assay to determine the dose-dependent cytotoxic effect of the compound on cancer cells. The principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a colorimetric readout of cell viability.[13][14]

Materials:

-

Selected human cancer cell lines (e.g., MGC-803 gastric cancer, Bcap-37 breast cancer, PC3 prostate cancer)[15]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Sterile, cell culture-grade DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium from your 10 mM DMSO stock. A typical concentration range is 0.1, 1, 10, 50, and 100 µM.[13] Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no treatment" control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16] Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Causality: This protocol is designed to determine if the compound's cytotoxic effect is mediated by halting cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[17] An accumulation of cells in a specific phase indicates cell cycle arrest.

Figure 2. Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and centrifuged at 300 x g for 5 minutes.

-